5-(Naphthalen-2-yl)-1,3-oxazole
Overview
Description
5-(Naphthalen-2-yl)-1,3-oxazole is a chemical compound that belongs to the class of organic compounds known as phenylpyrroles . It contains a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters, which could include 5-(Naphthalen-2-yl)-1,3-oxazole, has been achieved via Rh (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .Molecular Structure Analysis
The molecular structure of 5-(Naphthalen-2-yl)-1,3-oxazole has been analyzed using density functional theory (DFT) and other computational methods . The optimized molecular structure of the compound is calculated using DFT B3LYP/6-311G (d,p) method .Chemical Reactions Analysis
Naphthalenes, including 5-(Naphthalen-2-yl)-1,3-oxazole, have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .Scientific Research Applications
Biological Activities
Naphthalene derivatives have displayed a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . They play a vital role in the control of microbial infection .
Synthesis of Biheterocyclic Phosphonic α-Amino Esters
Naphthalene-based compounds have been used in the synthesis of new biheterocyclic phosphonic α-amino esters of the 1,2,3-triazole-benzimidazole and 1,2,3-triazole-carbazole type . The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido (benzamido)methyl)phosphonate as a dipole and 2- naphthyl propiolate as a dipolarophile .
Natural Occurrence and Biological Activities
Naphthalenes are a class of arenes, in which two benzene rings are fused in ortho position . They have been reported from plants, liverworts, fungi, and insects . Naphthalenes have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .
Synthesis of New Phosphonic Aminoester
A new phosphonic aminoester bearing a triazole ring substituted in position 5 by an ester group has been synthesized . The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), using diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Peptide Enzyme Inhibitors
Aminophosphonates and their derivatives, which can be synthesized from naphthalene-based compounds, are known as peptide enzyme inhibitors due to their ability to mimic the transition states of amines and esters in biological processes . They also hold chelating attributes with pharmacological targets . Thus, interesting applications of aminophosphonates have been discovered in several areas of life, ranging from medicine to agrochemistry .
Powerful Reducing Agents
Naphthalenide compounds such as [LiNaph]/[NaNaph] have been reported to be even more powerful reducing agents than lithium/sodium itself . They have been intensely used due to their high reactivity .
Future Directions
Future research could focus on further exploring the synthetic utility of 2-naphthol, which is a key component of 5-(Naphthalen-2-yl)-1,3-oxazole, for the construction of diverse bioactive heterocyclic scaffolds . This could lead to the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
5-naphthalen-2-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c1-2-4-11-7-12(6-5-10(11)3-1)13-8-14-9-15-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCSVOKHFBQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460853 | |
Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-yl)-1,3-oxazole | |
CAS RN |
143659-20-5 | |
Record name | 5-(Naphthalen-2-yl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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